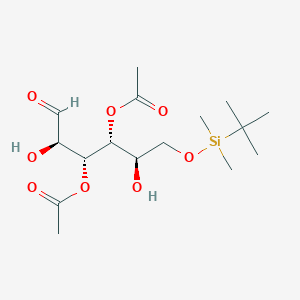

3,4-二-O-乙酰基-6-O-叔丁基二甲基硅烷基-D-葡萄糖醛

描述

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a chemical compound with the empirical formula C16H28O6Si and a molecular weight of 344.48 g/mol . This compound is a derivative of D-glucal, which is a sugar molecule. The presence of acetyl and tert-butyldimethylsilyl groups makes it a valuable intermediate in organic synthesis, particularly in the field of carbohydrate chemistry.

科学研究应用

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.

Medicine: It serves as a precursor in the synthesis of glycosylated drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

Target of Action

3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are complex carbohydrates that play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation .

Mode of Action

The compound’s mode of action is primarily through its incorporation into oligosaccharides. It interacts with its targets by being chemically bonded to other monosaccharides to form oligosaccharides. These oligosaccharides then interact with specific proteins or receptors, leading to various biological effects .

Biochemical Pathways

The exact biochemical pathways affected by 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are dependent on the specific oligosaccharides that it forms. These oligosaccharides can be involved in numerous biochemical pathways, including those related to cell signaling, immune response, and cellular adhesion .

Pharmacokinetics

Oligosaccharides generally have good bioavailability and are well-distributed throughout the body .

Result of Action

The molecular and cellular effects of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal are again dependent on the specific oligosaccharides it forms. These can range from modulating immune responses to altering cell-cell interactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,4-Di-O-acetyl-6-O-tert-butyldimethylsilyl-D-glucal. For instance, certain conditions may favor the formation of specific oligosaccharides, thereby influencing the compound’s action .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process begins with the acetylation of the 3 and 4 hydroxyl groups using acetic anhydride in the presence of a base such as pyridine. This is followed by the silylation of the 6 hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the acetyl or silyl groups.

Substitution: Nucleophilic substitution reactions can replace the acetyl or silyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .

相似化合物的比较

Similar Compounds

3,4-Di-O-acetyl-D-glucal: Lacks the silyl protecting group, making it less versatile in certain synthetic applications.

6-O-(tert-Butyldimethylsilyl)-D-glucal: Lacks the acetyl protecting groups, limiting its use in glycosylation reactions.

3,4,6-Tri-O-acetyl-D-glucal: Contains only acetyl protecting groups, making it less stable under certain conditions.

Uniqueness

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is unique due to the combination of acetyl and silyl protecting groups. This dual protection allows for selective deprotection and functionalization, making it a highly versatile intermediate in synthetic chemistry .

生物活性

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a modified glucal compound that serves as an important intermediate in carbohydrate chemistry. Its biological activity is primarily linked to its role in synthesizing oligosaccharides and glycosylated compounds, which have significant implications in medicinal chemistry and biochemistry.

The compound has the molecular formula and a molecular weight of approximately 344.48 g/mol. The synthesis typically involves protecting hydroxyl groups in D-glucal through acetylation and silylation processes. The reaction conditions include the use of acetic anhydride and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of bases like pyridine and imidazole .

Target of Action : The primary biological activity of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal arises from its incorporation into oligosaccharides. These oligosaccharides can interact with proteins or receptors, influencing various biological processes.

Mode of Action : The compound acts by forming glycosidic bonds with other monosaccharides, leading to the creation of oligosaccharides that can modulate immune responses, cell signaling pathways, and cellular adhesion processes.

Biochemical Pathways : The specific pathways affected depend on the structure of the resulting oligosaccharides. These can include pathways involved in inflammation, immune response modulation, and cell-cell communication .

Pharmacokinetics

Oligosaccharides synthesized from this compound generally exhibit good bioavailability and are well-distributed throughout the body. The stability and efficacy can be influenced by environmental factors such as pH, temperature, and the presence of other molecules .

Case Studies on Biological Activity

- Glycosylation Reactions : Research has demonstrated that derivatives of glucal compounds, including 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal, are effective in glycosylation reactions that produce biologically active oligosaccharides. These reactions are crucial for developing glycosylated drugs that enhance therapeutic efficacy .

- Antimicrobial Properties : Some studies have investigated the potential antimicrobial properties of oligosaccharides formed from this compound. For instance, certain glycosylated derivatives have shown inhibitory effects against various pathogens, indicating potential applications in drug development .

- Cancer Research : In cancer biology, oligosaccharides derived from glucal compounds have been studied for their ability to modulate tumor cell behavior and enhance the efficacy of chemotherapeutic agents. Their role in altering cell signaling pathways related to cancer progression is a significant area of investigation .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Acetylation | Acetic anhydride | Pyridine as a base |

| Silylation | TBDMS-Cl | Imidazole as a base |

属性

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMSALVNCCUAW-GBJTYRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746584 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117136-33-1 | |

| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(dimethyl)silyl]-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。